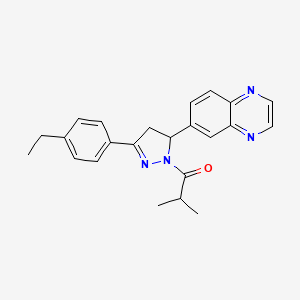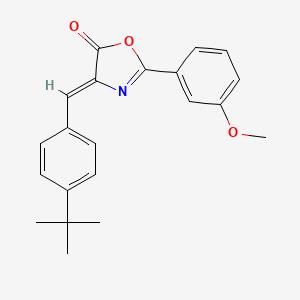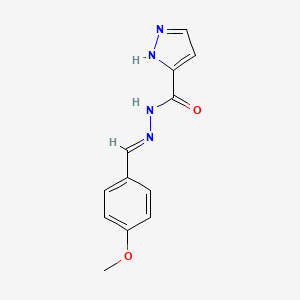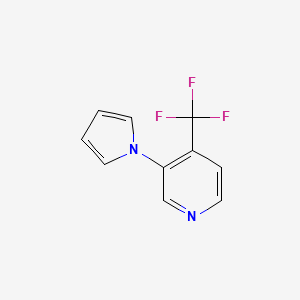
2-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . It also contains a piperidine moiety, which is a six-membered ring with one nitrogen atom . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups and the presence of any chiral centers .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the indole moiety is known to undergo electrophilic substitution reactions . The piperidine ring could potentially be involved in reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Mechanism of Action
2-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain perception, mood, and stress response. By blocking the activation of the kappa opioid receptor, this compound prevents the release of dynorphin, a neuropeptide that is involved in the regulation of pain and mood. This leads to an increase in the release of endorphins, which are natural painkillers and mood enhancers. The mechanism of action of this compound has been extensively studied in preclinical models, and its efficacy has been demonstrated in clinical trials.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. It has been shown to increase the release of endorphins, which are natural painkillers and mood enhancers. It has also been shown to reduce the release of dynorphin, a neuropeptide that is involved in the regulation of pain and mood. This compound has been shown to be effective in reducing pain and improving mood in preclinical models of chronic pain and depression.
Advantages and Limitations for Lab Experiments
2-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a high affinity for the kappa opioid receptor, making it a potent antagonist. It has been extensively studied in preclinical models, and its mechanism of action has been well-characterized. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which may limit its efficacy in some experiments. It also has a narrow therapeutic window, which may limit its use in certain animal models.
Future Directions
There are several future directions for the study of 2-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile. One direction is to further investigate its potential therapeutic applications in other diseases and conditions, such as anxiety disorders and substance abuse disorders. Another direction is to develop more potent and selective kappa opioid receptor antagonists that may have fewer side effects and a wider therapeutic window. Additionally, the use of this compound in combination with other drugs or therapies may be explored to enhance its efficacy. Finally, the development of new methods for the delivery of this compound may increase its bioavailability and improve its therapeutic potential.
Synthesis Methods
The synthesis of 2-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile involves a multi-step process that begins with the reaction of 2-bromo-5-chloronicotinic acid with piperidine to yield a piperidinyl nicotinic acid intermediate. The intermediate is then coupled with indole-2-carboxylic acid and protected with a Boc group. The final step involves the removal of the Boc group and the addition of a cyano group to yield this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
Scientific Research Applications
2-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile has been extensively studied for its potential therapeutic applications in various diseases and conditions. The kappa opioid receptor has been implicated in the regulation of pain perception, mood, and stress response, making it a potential target for the treatment of chronic pain, depression, and anxiety disorders. This compound has been shown to be effective in preclinical models of these diseases and has entered clinical trials for the treatment of major depressive disorder and chronic pain.
Properties
IUPAC Name |
2-[1-(2-indol-1-ylacetyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c22-14-17-5-3-10-23-21(17)27-18-8-12-24(13-9-18)20(26)15-25-11-7-16-4-1-2-6-19(16)25/h1-7,10-11,18H,8-9,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFINSLVTNPCDTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylsulfanyl)-5-(4-ethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2910261.png)
![N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2910262.png)
![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2910264.png)


![2-Chloro-N-[1-(4-fluorophenyl)prop-2-ynyl]acetamide](/img/structure/B2910268.png)



![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide](/img/structure/B2910275.png)

![1,7-dimethyl-3-[(3-methylphenyl)methyl]-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![4-bromo-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol](/img/structure/B2910280.png)
